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Introduction to Filgotinib and Its Analytical Challenges

Filgotinib is an orally administered, preferential Janus kinase (JAK) 1 inhibitor approved for the treatment

of rheumatoid arthritis (RA) and ulcerative colitis in Europe, the UK, and Japan. Following oral

administration, filgotinib is rapidly absorbed and extensively metabolized to its primary active metabolite,

GS-829845, which exhibits a similar JAK1 selectivity profile but with approximately 10-fold reduced

potency compared to the parent drug. Despite its lower potency, GS-829845 achieves systemic exposures

approximately 16- to 20-fold higher than filgotinib, contributing significantly to the overall

pharmacodynamic activity [1] [2]. This pharmacokinetic profile necessitates simultaneous monitoring of

both filgotinib and its active metabolite to establish comprehensive exposure-response relationships and

support therapeutic drug monitoring (TDM) in clinical practice.

The development of robust bioanalytical methods for filgotinib and GS-829845 presents several technical

challenges, including the need for simultaneous quantification of both analytes despite their significantly

different concentration ranges in plasma, extraction from complex biological matrices with minimal

interference, and achieving adequate sensitivity to capture trough concentrations at steady state. Early

analytical methods required complicated and time-consuming solid-phase extraction procedures [3], but

recent advances have simplified sample preparation while maintaining the necessary precision and accuracy
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for reliable quantification in clinical samples. This document provides detailed application notes and

protocols for the analysis of filgotinib and its active metabolite in plasma, supporting drug development and

therapeutic monitoring applications.

Analytical Methodologies for Filgotinib Quantification

LC-MS/MS Method for Simultaneous Quantification

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold

standard for simultaneous quantification of filgotinib and GS-829845 in human plasma, offering high

sensitivity, selectivity, and efficiency. This method, fully validated according to US Food and Drug

Administration (FDA) guidelines, enables precise quantification across clinically relevant concentration

ranges while utilizing a simple sample preparation workflow [3]. The key advantages of this approach

include minimal sample volume requirements (only 50 μL of plasma), rapid analysis time (5 minutes per

run), and cost-effectiveness compared to earlier methodologies that required solid-phase extraction.

The method employs chromatographic separation using a Shim-pack Scepter C18-120 column maintained

at 40°C. Mobile phase consisting of water (A) and methanol (B), both containing 0.1% formic acid, is

delivered at a flow rate of 0.2 mL/min using a gradient elution program. The mass spectrometric detection is

performed using a QTRAP 4500 mass spectrometer equipped with an electrospray ionization (ESI) source

operated in positive ion mode. Specific multiple reaction monitoring (MRM) transitions are optimized for

each analyte, providing high specificity for detection in complex plasma matrices. The validated linear range

of 2.5–50 ng/mL for filgotinib and 250–5000 ng/mL for GS-829845 adequately covers the steady-state

trough concentrations observed in clinical practice (4–28 ng/mL for filgotinib and 1252–3680 ng/mL for

GS-829845) [3].

HPLC-UV Method for Filgotinib Quantification

For applications requiring only filgotinib quantification without metabolite monitoring, a high-performance

liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated

for use in mice plasma, with potential adaptation to human matrices. This method provides a cost-effective
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alternative when mass spectrometry instrumentation is unavailable, though with reduced sensitivity and

specificity compared to LC-MS/MS approaches. The method employs an isocratic mobile phase consisting

of 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v) delivered at a flow rate of 0.8 mL/min

through a Hypersil Gold C18 column [4].

Detection is performed at a wavelength of 300 nm, with filgotinib and the internal standard (tofacitinib)

eluting at 5.56 and 4.28 minutes, respectively, within a total run time of 10 minutes. The method

demonstrates linearity over a concentration range of 0.05–5.00 μg/mL (50–5000 ng/mL) with a correlation

coefficient (r²) ≥ 0.992. While this range is suitable for pharmacokinetic studies in mice, it may lack the

sensitivity required for monitoring human trough concentrations of filgotinib, particularly at the lower end

of the therapeutic range [4]. The method has been successfully applied to pharmacokinetic studies in mice,

demonstrating adequate precision, accuracy, and stability for non-clinical applications.

Table 1: Comparison of Analytical Methods for Filgotinib Quantification

Parameter LC-MS/MS Method HPLC-UV Method

Analytes Filgotinib + GS-829845 Filgotinib only

Sample Volume 50 μL 100 μL

| Linearity Range | 2.5–50 ng/mL (FLG) 250–5000 ng/mL (metabolite) | 50–5000 ng/mL | | Retention

Times | 2.6 min (FLG) 1.9 min (GS-829845) | 5.56 min (FLG) | | Run Time | 5 min | 10 min | | Detection |

MS/MS with ESI+ | UV at 300 nm | | Application | Human plasma | Mice plasma |

Sample Preparation Techniques

Protein precipitation represents the most straightforward and efficient sample preparation method for

filgotinib and GS-829845 extraction from plasma matrices. The protocol involves adding 400 μL of

methanol to 50 μL of plasma sample following the addition of 2.5 μL of 20 μg/mL internal standard

(brigatinib) solution. After vortexing for 1 minute, the mixture is centrifuged at 16,000 × g for 5 minutes, and

the supernatant is filtered through a Millex-LH syringe filter (0.45 μm) [3]. The filtrate is subsequently

diluted with an appropriate volume of water before injection into the LC-MS/MS system. This approach
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offers several advantages, including high recovery rates (91.4–98.6% for filgotinib and 94.1–97.7% for GS-

829845), minimal processing time, and reduced solvent consumption compared to alternative extraction

techniques.

For alternative methodologies, liquid-liquid extraction represents another viable approach for sample clean-

up. This method typically employs ethyl acetate as the extraction solvent, with filgotinib and internal

standard (tofacitinib) extracted from 100 μL of plasma. After evaporation to dryness and reconstitution in the

mobile phase, the extract is injected into the chromatographic system [4]. While this technique may provide

enhanced sample clean-up for complex matrices, it involves more processing steps and longer preparation

times compared to protein precipitation. The choice between extraction methods should consider the specific

requirements of the analytical application, including sensitivity needs, matrix complexity, and available

resources.

Method Validation Results

Precision and Accuracy

The LC-MS/MS method for simultaneous quantification of filgotinib and GS-829845 demonstrates excellent

precision and accuracy across the validated concentration ranges. Intra-day and inter-day assay accuracy

results for both analytes were within ±11.4%, while precision values did not exceed 13.9% relative standard

deviation (RSD), well within the acceptance criteria outlined in FDA bioanalytical method validation

guidelines [3]. These results confirm the reliability and reproducibility of the method for quantifying

filgotinib and its metabolite in clinical plasma samples, supporting its application in therapeutic drug

monitoring and pharmacokinetic studies.

For the HPLC-UV method validated in mice plasma, both intra-day and inter-day precision and accuracy

results were within acceptable limits, though specific numerical data were not provided in the available

literature [4]. The method demonstrated sufficient reliability for application in pharmacokinetic studies, with

filgotinib stability confirmed under various conditions including bench-top, auto-sampler, freeze-thaw

cycles, and long-term storage at -80°C. These validation parameters ensure the method's suitability for non-

clinical pharmacokinetic assessments, though additional validation would be required for human bioanalysis

applications.
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Table 2: Method Validation Parameters for Filgotinib Analytical Methods

Validation Parameter LC-MS/MS Method HPLC-UV Method

Precision (RSD) ≤13.9% Within acceptable limits

Accuracy Within ±11.4% Within acceptable limits

| Recovery | 91.4–98.6% (FLG) 94.1–97.7% (metabolite) | Not specified | | Linearity (r) | 0.999 (FLG)

1.000 (metabolite) | ≥0.992 | | Stability | Established under tested conditions | Stable on bench-top, in auto-

sampler, through freeze-thaw cycles |

Recovery and Matrix Effects

Extraction efficiency and matrix effects were comprehensively evaluated for the LC-MS/MS method,

demonstrating consistent and reproducible results. The use of methanol as the precipitation solvent provided

high recovery rates for both filgotinib (91.4–98.6%) and GS-829845 (94.1–97.7%), indicating efficient

extraction from the plasma matrix [3]. The internal standard, brigatinib, showed similar recovery

characteristics, confirming its suitability for normalizing analytical variations. Investigation of matrix effects

revealed minimal ion suppression or enhancement, with consistent results across different lots of plasma,

ensuring method robustness in diverse sample matrices.

The consistency of recovery and minimal matrix effects contribute significantly to the method's reliability for

therapeutic drug monitoring applications. The simple protein precipitation approach using methanol offers

advantages over more complex extraction techniques, providing a time-saving and cost-effective procedure

without compromising analytical performance [3]. Methanol was selected over acetonitrile based on superior

solubility characteristics for filgotinib, further optimizing the extraction efficiency and overall method

performance.

Clinical Applications and Pharmacokinetic Data

Therapeutic Drug Monitoring in Rheumatoid Arthritis
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The developed LC-MS/MS method has been successfully applied to therapeutic drug monitoring in

patients with rheumatoid arthritis receiving filgotinib treatment. In a clinical case example, trough

concentrations of filgotinib and GS-829845 were measured in a patient with RA over a 70-day treatment

period [3]. While filgotinib concentrations remained relatively stable (7.6–17.3 ng/mL), GS-829845

concentrations showed greater variability (865.5–3028.6 ng/mL), resulting in fluctuations in the effective

filgotinib concentration when both entities were considered together. These findings highlight the

importance of monitoring both the parent drug and its active metabolite for comprehensive pharmacokinetic-

pharmacodynamic assessments.

The effective filgotinib concentration was calculated using the formula: Effective FLG concentration

(pmol/mL) = FLG concentration (pmol/mL) + GS-829845 concentration (pmol/mL) × 1/10, acknowledging

the contribution of the metabolite despite its reduced potency [3]. Monitoring this effective concentration

may help clinicians determine the appropriate filgotinib dosing regimen and explain variations in treatment

response. In the reported case, decreased GS-829845 concentration between days 29 and 70 resulted in a

lower effective filgotinib concentration and worsened disease activity, as measured by the Disease Activity

Score with 28-joint count using C-reactive protein (DAS28-CRP), demonstrating the clinical utility of

therapeutic drug monitoring for filgotinib.

Pharmacokinetic Characteristics

Filgotinib exhibits favorable pharmacokinetic properties that support once-daily dosing. After oral

administration, filgotinib is rapidly absorbed, with maximum plasma concentrations (C~max~) reached

within 1–3 hours. Systemic exposures of both filgotinib and its primary metabolite increase dose-

proportionally over the 50–200 mg once-daily dose range [1]. The terminal elimination half-lives are 4.9–

10.7 hours for filgotinib and 19.6–27.3 hours for GS-829845, with steady state in plasma reached by day 2

for filgotinib and day 4 for its metabolite. Food intake does not significantly affect filgotinib

pharmacokinetics, allowing administration without regard to meals [1].

Protein binding characteristics further contribute to the favorable pharmacokinetic profile of filgotinib.

Binding to plasma proteins is low for both filgotinib (55–59%) and its primary metabolite (39–44%) in

humans [1]. The low protein binding suggests a lower potential for drug-drug interactions mediated by

protein displacement, and may contribute to consistent tissue distribution patterns. These pharmacokinetic
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properties, combined with the low drug-drug interaction potential, make filgotinib a suitable option for

patients with rheumatoid arthritis and ulcerative colitis who often require concomitant medications.

Table 3: Steady-State Trough Concentrations of Filgotinib and GS-829845 in RA Patients

Parameter Filgotinib GS-829845

5th–95th Percentile Range 4–28 ng/mL 1252–3680 ng/mL

Typical Trough in Clinical Case 7.6–17.3 ng/mL 865.5–3028.6 ng/mL

Relative Exposure (vs. parent) 1× 16–20×

Contribution to Efficacy Direct JAK1 inhibition Contributes ~10% of parent activity

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification

Scope: This protocol describes the simultaneous quantification of filgotinib and its active metabolite GS-

829845 in human plasma using LC-MS/MS with simple protein precipitation.

Materials and Reagents:

Reference standards: Filgotinib (Cayman Chemical), GS-829845 (Biosynth)
Internal standard: Brigatinib (Chemodex)

HPLC-grade methanol, water, and formic acid
Human plasma samples (50 μL per analysis)

Millex-LH syringe filters (0.45 μm, Merck)

Instrumentation and Conditions:

LC System: Shimadzu HPLC system with binary pump and autosampler
Column: Shim-pack Scepter C18-120 (3 μm, 2.1 × 100 mm)

Mobile Phase: A) Water with 0.1% formic acid, B) Methanol with 0.1% formic acid
Gradient: 0–1 min: 30% B, 1–3 min: 30%→95% B, 3–4 min: 95% B, 4–5 min: 95%→30% B

Flow Rate: 0.2 mL/min
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Column Temperature: 40°C

Injection Volume: 10 μL
Mass Spectrometer: QTRAP 4500 (AB Sciex) with ESI+

MRM Transitions: Optimized for each analyte

Sample Preparation Procedure:

Thaw plasma samples on ice or at room temperature and vortex thoroughly

Aliquot 50 μL of plasma into a clean microcentrifuge tube
Add 2.5 μL of internal standard working solution (20 μg/mL brigatinib in methanol)

Add 400 μL of methanol and vortex for 1 minute
Centrifuge at 16,000 × g for 5 minutes at 4°C

Filter supernatant through Millex-LH syringe filter (0.45 μm)
Dilute filtrate with an appropriate volume of water

Transfer to autosampler vials for LC-MS/MS analysis

Protocol 2: HPLC-UV Method for Filgotinib Quantification

Scope: This protocol describes the quantification of filgotinib in mice plasma using HPLC-UV with liquid-

liquid extraction, adaptable for research applications.

Materials and Reagents:

Reference standard: Filgotinib
Internal standard: Tofacitinib

HPLC-grade acetonitrile, ethyl acetate, and ammonium acetate
Mice plasma samples (100 μL per analysis)

Instrumentation and Conditions:

HPLC System: Agilent 1260 Infinity with quaternary pump and DAD detector
Column: Hypersil Gold C18 (5 μm, 4.6 × 250 mm)

Mobile Phase: 10 mM ammonium acetate (pH 4.5):acetonitrile (70:30, v/v)
Flow Rate: 0.8 mL/min

Detection Wavelength: 300 nm
Injection Volume: 50 μL

Run Time: 10 minutes
Retention Times: ~5.56 min (filgotinib), ~4.28 min (tofacitinib IS)

Sample Preparation Procedure:
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Thaw plasma samples and vortex thoroughly

Aliquot 100 μL of plasma into a clean glass tube
Add internal standard working solution (tofacitinib)

Add 1 mL of ethyl acetate and vortex for 2 minutes
Centrifuge at 3000 × g for 10 minutes

Transfer organic layer to a clean glass tube
Evaporate to dryness under gentle nitrogen stream at 40°C

Reconstitute residue in 200 μL of mobile phase
Vortex for 30 seconds and transfer to autosampler vials for HPLC analysis

Visual Workflows
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Start Analysis

Sample Preparation
• Aliquot 50 μL plasma

• Add IS (brigatinib)
• Precipitate with methanol

• Vortex & centrifuge
• Filter supernatant

LC Separation
• Column: C18 (2.1×100mm)

• Mobile Phase: Water/MeOH + 0.1% FA
• Gradient elution

• Flow: 0.2 mL/min
• Temp: 40°C

MS/MS Detection
• ESI Positive Mode
• MRM Transitions
• Filgotinib: 2.6 min

• GS-829845: 1.9 min

Data Analysis
• Peak integration
• Calibration curve

• Calculate concentrations
• Apply correction factor

Clinical Application
• Therapeutic drug monitoring

• Calculate effective concentration
• Correlate with DAS28-CRP
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Click to download full resolution via product page

Figure 1: Experimental Workflow for LC-MS/MS Analysis of Filgotinib and Metabolite in Plasma

Oral Administration
200 mg once daily

Absorption
• Tmax: 1-3 hours

• Food effect: minimal

Rapid absorption Distribution
• Protein binding: 55-59%

• Low plasma protein binding

Extensive distribution

Metabolism
• Carboxylesterase 2 (CES2)

• Forms GS-829845 metabolite
• Metabolite exposure: 16-20× parentHepatic metabolism

Clinical Efficacy
• JAK1 inhibition

• Combined exposure effect
• DAS28-CRP improvement

Therapeutic
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Elimination
• Parent t½: 4.9-10.7 h

• Metabolite t½: 19.6-27.3 h
• Primarily renal elimination

Renal elimination
Contributes to

pharmacological activity
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Figure 2: Pharmacokinetic Pathway and Clinical Correlation of Filgotinib

Conclusion

The analytical methods presented in this document provide robust and reliable approaches for quantifying

filgotinib and its active metabolite GS-829845 in plasma matrices. The LC-MS/MS method with simple

protein precipitation offers significant advantages in terms of simplicity, sensitivity, and efficiency, making it

particularly suitable for high-throughput clinical applications and therapeutic drug monitoring. The HPLC-

UV method represents a cost-effective alternative for non-clinical studies where metabolite monitoring is not

required. The comprehensive validation data confirm that both methods meet regulatory standards for

bioanalytical method validation, ensuring the generation of reliable and reproducible concentration data.

The clinical application of these analytical methods has demonstrated their utility in characterizing the

pharmacokinetic-pharmacodynamic relationships of filgotinib and supporting therapeutic drug monitoring in

patients with rheumatoid arthritis. The ability to simultaneously monitor both filgotinib and its

pharmacologically active metabolite provides a more comprehensive understanding of drug exposure than

parent drug quantification alone, potentially contributing to optimized dosing strategies and improved
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clinical outcomes. As filgotinib continues to be investigated for additional inflammatory conditions, these

analytical methods will remain essential tools for both clinical management and ongoing research initiatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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